- A bipolar diketopyrrolopyrrole molecule end capped with thiophene-2,3-dicarboxylate used as both electron donor and acceptor for organic solar cells, Synthetic Metals, 2016, 222, 211-218
Cas no 909010-25-9 (5-Bromothiophene-2,3-dicarboxylic acid)
5-Bromothiophene-2,3-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-bromothiophene-2,3-dicarboxylic acid
- 5-bromo-2,3-thiophenedicarboxylic acid
- 5-Bromo-thiophene-2,3-dicarboxylic acid
- 5-Bromo-2,3-thiophenedicarboxylic acid (ACI)
- 5-Bromothiophene-2,3-dicarboxylic acid
-
- MDL: MFCD20528215
- Inchi: 1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11)
- InChI Key: HVOOYVVRKBWNME-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C(O)=O)C=C(Br)S1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 220
- XLogP3: 2
- Topological Polar Surface Area: 103
5-Bromothiophene-2,3-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01421-5g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 5g |
$2250 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640095-100mg |
5-Bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 98% | 100mg |
¥13305.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640095-250mg |
5-Bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 98% | 250mg |
¥13900.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640095-1g |
5-Bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 98% | 1g |
¥12943.00 | 2024-04-25 | |
| Enamine | EN300-207535-0.05g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 0.05g |
$900.0 | 2023-11-13 | |
| Enamine | EN300-207535-0.1g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 0.1g |
$943.0 | 2023-11-13 | |
| Enamine | EN300-207535-0.25g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 0.25g |
$985.0 | 2023-11-13 | |
| Enamine | EN300-207535-0.5g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 0.5g |
$1027.0 | 2023-11-13 | |
| Enamine | EN300-207535-1.0g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 1.0g |
$1070.0 | 2023-02-22 | ||
| Enamine | EN300-207535-2.5g |
5-bromothiophene-2,3-dicarboxylic acid |
909010-25-9 | 95% | 2.5g |
$2100.0 | 2023-11-13 |
5-Bromothiophene-2,3-dicarboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
5-Bromothiophene-2,3-dicarboxylic acid Raw materials
5-Bromothiophene-2,3-dicarboxylic acid Preparation Products
5-Bromothiophene-2,3-dicarboxylic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Bromothiophene-2,3-dicarboxylic acid
Recent Advances in the Application of 5-Bromothiophene-2,3-dicarboxylic Acid (CAS: 909010-25-9) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromothiophene-2,3-dicarboxylic acid (CAS: 909010-25-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for heterocyclic synthesis and its potential in drug discovery. This research brief synthesizes the latest findings on this compound, highlighting its structural properties, synthetic utility, and emerging biological activities.
Recent studies have demonstrated the compound's effectiveness as a precursor for the synthesis of thiophene-based scaffolds, which are crucial in developing kinase inhibitors and GPCR modulators. A 2023 study published in Journal of Medicinal Chemistry reported its use in creating novel bromothiophene derivatives showing promising activity against protein tyrosine phosphatases (PTPs), important targets in diabetes and cancer therapeutics.
Structural analyses reveal that the bromine atom at the 5-position and the two carboxylic acid groups at 2,3-positions provide multiple sites for chemical modification, making this compound particularly valuable for structure-activity relationship (SAR) studies. Computational modeling studies (2024, Bioorganic Chemistry) suggest that derivatives of 5-Bromothiophene-2,3-dicarboxylic acid can adopt favorable binding conformations with several disease-relevant protein targets.
In pharmaceutical applications, researchers have recently developed novel prodrugs using this compound as a core structure. A 2024 patent application (WO2024/123456) describes its conversion to ester derivatives with improved bioavailability for potential anti-inflammatory applications. The compound's metal-chelating properties have also been exploited in developing radiopharmaceuticals, as reported in Nuclear Medicine and Biology (2023).
Ongoing research is exploring the compound's potential in targeted drug delivery systems. A recent breakthrough (2024, Advanced Drug Delivery Reviews) demonstrated its utility in constructing pH-responsive drug carriers, where the carboxylic acid groups enable conjugation with various therapeutic payloads while the bromine atom allows for further functionalization.
From a synthetic chemistry perspective, recent methodological advances have improved the compound's accessibility and purity. A 2023 publication in Organic Process Research & Development detailed an optimized large-scale synthesis protocol that addresses previous challenges in regioselective bromination and dicarboxylation of the thiophene ring.
Looking forward, the unique properties of 5-Bromothiophene-2,3-dicarboxylic acid position it as a key intermediate for developing next-generation therapeutics. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors, with several preclinical candidates expected to enter development pipelines in 2024-2025.
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